![molecular formula C18H19F2N7O B6537396 N-(3,4-difluorophenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1060175-18-9](/img/structure/B6537396.png)
N-(3,4-difluorophenyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
Typically, compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus are synthesized using a variety of synthetic routes . One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Scientific Research Applications
Anticancer Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown promising results in anticancer research . They have been found to exhibit potent antitumor effects .
Antimicrobial Applications
These compounds have demonstrated significant antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Applications
The derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been found to possess analgesic and anti-inflammatory properties .
Antioxidant Applications
These compounds have also been found to exhibit antioxidant activity .
Antiviral Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown potential as antiviral agents .
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazolo[4,3-b]pyridazine derivatives have been used as antitubercular agents .
Antifungal Applications
Triazolopyrimidine fungicides, which are structurally similar to the compound , have been extensively applied as antifungal agents .
Future Directions
Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, attempts could be made to design next-generation fused ring energetic materials for different applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s worth noting that similar compounds have demonstrated the ability to make specific interactions with different target receptors . For instance, some compounds bearing the 2,4-difluoro group at the phenyl moiety have shown adequate cytotoxic effects .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Action Environment
It’s worth noting that the synthesis of similar compounds often involves specific temperature conditions .
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7O/c1-2-15-22-23-16-5-6-17(24-27(15)16)25-7-9-26(10-8-25)18(28)21-12-3-4-13(19)14(20)11-12/h3-6,11H,2,7-10H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDJGSRLTXURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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